2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound features a cyclopenta[b]thiophene core substituted with a benzamido group bearing a bis(2-methoxyethyl)sulfamoyl moiety and an N-methyl carboxamide side chain.
Properties
IUPAC Name |
2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S2/c1-23-21(27)19-17-5-4-6-18(17)32-22(19)24-20(26)15-7-9-16(10-8-15)33(28,29)25(11-13-30-2)12-14-31-3/h7-10H,4-6,11-14H2,1-3H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJXOHRLRXMKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ primarily in the sulfamoyl/benzamido substituents and side-chain modifications. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on G839-0106 (C23H29N3O4S2).
†Diethyl groups increase logP compared to methoxyethyl.
Pharmacological and Functional Insights
- Mitochondrial Activity : Analogs with cyclopenta[b]thiophene cores, such as TAMRA compounds in , act as mitofusin agonists, restoring mitochondrial DNA (mtDNA) content. The target compound’s methoxyethyl groups may enhance solubility while retaining mitochondrial target engagement .
- Antiviral Screening : G839-0106 () and related compounds are included in antiviral libraries, suggesting the scaffold’s relevance in infectious disease research.
- Growth Modulation : Compounds in with thiazole-based sulfamoyl groups exhibit significant bioactivity (e.g., 119–129% efficacy, p<0.05), highlighting the sulfamoyl moiety’s importance .
Research Implications and Limitations
- Unresolved Questions : Direct biological data (e.g., IC50, toxicity) for the target compound is absent in the evidence. Further in vitro/vivo studies are needed to confirm mitochondrial or antiviral activity.
- Contradictions: While highlights bioactivity in non-thiophene sulfonamides, the cyclopenta[b]thiophene core’s role in target specificity remains unclear .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
